2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride
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Overview
Description
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl and a molecular weight of 263.21 g/mol. This compound is characterized by its pyridine ring substituted with two methyl groups and a piperidin-3-yl group, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Substitution with Piperidin-3-yl Group: The piperidin-3-yl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidin-3-yl moiety.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its pharmacological effects, including potential use in drug development.
Industry: Employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:
2,6-Dimethylpyridine: Lacks the piperidin-3-yl group.
3-(Piperidin-3-yl)pyridine: Lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethyl-3-(piperidin-4-yl)pyridine: Has a different piperidine ring substitution.
Uniqueness: The presence of both methyl groups and the piperidin-3-yl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-3-piperidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11;;/h5-6,11,13H,3-4,7-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSSXDMIHPJMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCCNC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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